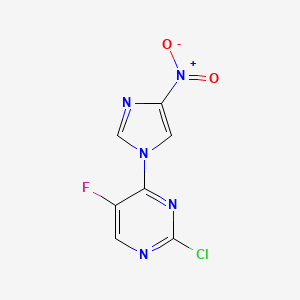
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyrimidine and 4-nitroimidazole as the primary starting materials.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution where the imidazole nitrogen attacks the pyrimidine ring, displacing the chlorine atom.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nucleophilic substitution.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the fluorine and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Oxidized Imidazole Derivatives: Oxidation introduces additional functional groups to the imidazole ring.
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: By inhibiting these targets, the compound can disrupt cellular processes such as proliferation, apoptosis, and DNA repair, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core but lacks the imidazole and nitro groups.
4-Nitroimidazole Derivatives: Similar imidazole ring with a nitro group but different substitutions on the pyrimidine ring.
Uniqueness:
Structural Features: The combination of chlorine, fluorine, and nitro groups along with the imidazole ring makes 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine unique.
Properties
CAS No. |
139336-22-4 |
|---|---|
Molecular Formula |
C7H3ClFN5O2 |
Molecular Weight |
243.58 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(4-nitroimidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H3ClFN5O2/c8-7-10-1-4(9)6(12-7)13-2-5(11-3-13)14(15)16/h1-3H |
InChI Key |
KRCBKNHBUYXMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N2C=C(N=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


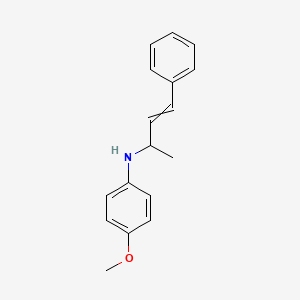

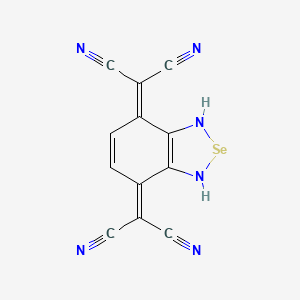

![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)

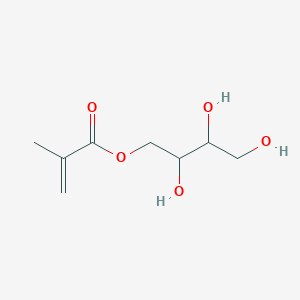

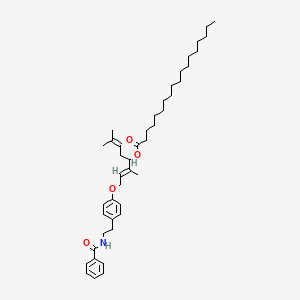
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
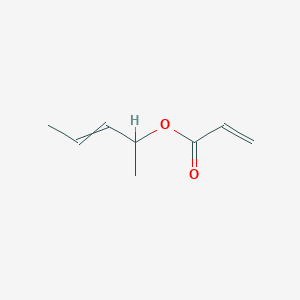
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)
